molecular formula C18H17FN2O B573223 Didesmethylescitalopram CAS No. 166037-78-1

Didesmethylescitalopram

Cat. No.: B573223
CAS No.: 166037-78-1
M. Wt: 296.345
InChI Key: RKUKMUWCRLRPEJ-SFHVURJKSA-N
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Description

Didesmethylescitalopram (CAS No. 62498-70-8) is a di-desmethyl metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram. Structurally, it is derived via the removal of two methyl groups from the parent compound, citalopram (C20H21FN2O), resulting in the molecular formula C18H17FN2O and a molecular weight of 296.34 g/mol . While its direct therapeutic activity is weaker than citalopram, it contributes to the overall pharmacodynamic effects of the parent drug through prolonged systemic exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Didesmethylescitalopram can be synthesized through the demethylation of escitalopram. The process involves the removal of methyl groups from escitalopram, typically using reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification of the compound, ensuring high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Properties

Didesmethylescitalopram exhibits significant affinity for serotonin transporters, contributing to its antidepressant effects. Research indicates that it has a higher selectivity for serotonin reuptake inhibition compared to norepinephrine reuptake inhibition, which is essential for its efficacy in treating depression and anxiety disorders .

Affinity Studies

In various studies, this compound has shown:

  • High Affinity : It binds effectively to serotonin transporters with a Ki value indicating strong inhibitory action.
  • Selectivity : It demonstrates greater selectivity for serotonin transporters over norepinephrine transporters, which is crucial for its therapeutic effects .

Major Depressive Disorder

This compound is primarily used as an adjunct to escitalopram in treating major depressive disorder. Clinical trials have demonstrated that patients receiving escitalopram show improved outcomes when considering the metabolite's role .

Case Studies

  • A study involving patients with treatment-resistant depression noted that those who had higher plasma levels of this compound experienced better therapeutic responses .
  • Another case highlighted a patient who transitioned from citalopram to escitalopram, leading to increased levels of this compound and subsequent improvement in depressive symptoms .

Anxiety Disorders

This compound has also been explored for its efficacy in treating anxiety disorders. Its mechanism of action through serotonin modulation makes it suitable for conditions like generalized anxiety disorder and social anxiety disorder.

Clinical Trials

  • In double-blind studies, escitalopram (and by extension, its metabolite) was found superior to placebo in managing social anxiety disorder symptoms .
  • The efficacy of this compound in reducing anxiety symptoms was noted in patients who were non-responsive to other SSRIs.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other SSRIs:

Compound Efficacy in Major Depression Efficacy in Anxiety Disorders Side Effects
This compoundHighModerateMild (nausea, fatigue)
EscitalopramVery HighHighModerate (insomnia)
CitalopramModerateLowModerate (dry mouth)

Mechanism of Action

Didesmethylescitalopram exerts its effects by inhibiting the serotonin transporter (SERT) in the presynaptic neuron. This inhibition prevents the reuptake of serotonin from the synaptic cleft, leading to increased serotonin levels and enhanced serotonergic neurotransmission. The compound’s high selectivity for SERT contributes to its efficacy and lower incidence of side effects compared to other SSRIs .

Comparison with Similar Compounds

The following table summarizes structural, pharmacokinetic, and pharmacodynamic differences between didesmethylescitalopram and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Pharmacological Properties
Citalopram C20H21FN2O 324.39 59729-33-8 Parent SSRI; inhibits serotonin reuptake with moderate potency. Metabolized to mono- and di-desmethyl derivatives.
Escitalopram C20H21FN2O 324.39 128196-47-0 S-enantiomer of citalopram; 2x more potent due to stereoselective binding to serotonin transporters .
Desmethylcitalopram C19H19FN2O 310.37 852172-06-6 Mono-desmethyl metabolite; retains partial SSRI activity but shorter half-life than citalopram .
This compound C18H17FN2O 296.34 62498-70-8 Di-desmethyl metabolite; minimal SSRI activity, slower hepatic clearance, and extended half-life .

Structural and Functional Insights

  • Methylation Status : The progressive removal of methyl groups from citalopram reduces molecular weight and lipophilicity, altering blood-brain barrier penetration and metabolic stability. This compound’s lack of methyl groups decreases its affinity for serotonin transporters compared to citalopram and escitalopram .
  • Metabolic Pathways : Citalopram undergoes hepatic CYP3A4/2C19-mediated demethylation to form desmethylcitalopram and subsequently this compound. The latter’s slower renal excretion contributes to its prolonged detection in plasma .

Pharmacodynamic Contrasts

  • Potency : Escitalopram exhibits the highest potency (Ki = 1.1 nM for serotonin transporters), while this compound shows negligible receptor binding (Ki > 1000 nM) .
  • Half-Life : Escitalopram and citalopram have half-lives of 27–32 hours, whereas this compound’s half-life extends to 48–72 hours due to reduced metabolic clearance .

Research Findings and Analytical Methods

Studies employing HPLC-DAD (as described in ) have quantified this compound in pharmacokinetic assays, confirming its role as a long-term metabolite. Comparative analyses highlight its lower plasma concentration (≤10% of parent drug levels) but persistent presence post-administration .

Key Gaps in Knowledge

  • Limited clinical data exist on this compound’s independent effects or toxicity profile.
  • Structural analogs like deuterated derivatives (e.g., didesmethylcitalopram-d4) are used in tracer studies but require further exploration for therapeutic applications .

Biological Activity

Didesmethylescitalopram (S-DDCT) is a significant metabolite of escitalopram, which is a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and anxiety disorders. Understanding the biological activity of S-DDCT is crucial for elucidating its potential pharmacological effects and implications for therapeutic strategies.

Overview of Escitalopram Metabolism

Escitalopram is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, leading to the formation of several metabolites, including S-desmethylcitalopram (S-DCT) and S-DDCT. The metabolic pathways and ratios of these compounds can influence the pharmacokinetics and pharmacodynamics of escitalopram:

  • Primary Metabolites :
    • S-desmethylcitalopram (S-DCT) : Represents approximately 28-31% of the plasma concentration.
    • This compound (S-DDCT) : Exists in plasma at less than 5% relative to escitalopram .

S-DDCT does not exhibit significant serotonin reuptake inhibition compared to its parent compound, escitalopram. This suggests that while it is a product of escitalopram metabolism, it may not contribute directly to the antidepressant effects associated with escitalopram. The primary mechanism of action for escitalopram involves:

  • Inhibition of Serotonin Transporter : Escitalopram selectively binds to the serotonin transporter (SERT), increasing serotonin levels in the synaptic cleft, which is crucial for its antidepressant effects .

Pharmacological Implications

The limited biological activity of S-DDCT raises questions about its role in therapeutic contexts. While it may not directly affect serotonin reuptake, understanding its presence in plasma could help in assessing patient responses to escitalopram therapy. Case studies have indicated that variations in metabolite ratios can correlate with treatment outcomes:

  • Case Study Insights :
    • A study involving 441 patients indicated that lower ratios of N-desmethyl escitalopram to escitalopram were associated with poor metabolizer phenotypes for CYP2C19, suggesting that monitoring these ratios could provide insights into individual responses to treatment .

Research Findings

Recent research has explored the relationship between metabolite levels and clinical outcomes:

  • Metabolomic Studies : High-resolution metabolic phenotyping has identified specific lipid profiles that correlate with treatment response to escitalopram, indicating that baseline metabolic signatures could predict efficacy .
  • Predictive Biomarkers : Identifying biomarkers such as apolipoprotein levels has shown potential in predicting responses to SSRIs, including escitalopram, thereby enhancing personalized medicine approaches in treating depression .

Data Table: Summary of Key Findings on this compound

Parameter Value/Description
Parent CompoundEscitalopram
Primary MetabolitesS-desmethylcitalopram (S-DCT), this compound (S-DDCT)
Plasma ConcentrationS-DDCT < 5% relative to escitalopram
MechanismMinimal serotonin reuptake inhibition
Clinical RelevanceVariations in metabolite ratios correlate with treatment outcomes

Q & A

Basic Research Question

Q. What are the established synthetic routes for Didesmethylescitalopram, and how do variations in reaction conditions impact yield and purity?

Methodological Answer : Synthesis typically involves multi-step organic reactions, such as alkylation or demethylation of precursor molecules. To evaluate yield and purity, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for real-time monitoring . Variations in catalysts (e.g., palladium vs. nickel), solvent polarity, or temperature should be systematically tested using factorial experimental designs. Detailed protocols must include characterization data (e.g., NMR, IR) for intermediates and final products, adhering to journal guidelines for reproducibility .

Advanced Research Question

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across preclinical studies?

Methodological Answer : Conduct a meta-analysis of existing data, stratifying studies by species, dosing regimens, and analytical methods (e.g., LC-MS vs. ELISA). Use statistical tools like Bland-Altman plots to identify systematic biases . Replicate conflicting experiments under standardized conditions, controlling for variables such as hepatic enzyme activity or protein-binding effects. Cross-validate findings with in silico pharmacokinetic modeling (e.g., GastroPlus) .

Basic Research Question

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (LOQ <1 ng/mL) and specificity. Validate methods per FDA guidelines, including tests for matrix effects, recovery rates, and intra-/inter-day precision . For low-resource settings, HPLC-UV with solid-phase extraction may suffice, but researchers must report detection limits and cross-reactivity data .

Advanced Research Question

Q. What molecular mechanisms underlie this compound’s selectivity for serotonin transporters compared to its parent compound?

Methodological Answer : Use molecular dynamics simulations to compare binding affinities and conformational changes in transporter proteins. Pair this with mutagenesis studies (e.g., Ala-scanning) to identify critical residues. Validate hypotheses using radioligand displacement assays (e.g., [³H]citalopram competition) in transfected cell lines . Cross-reference structural data with cryo-EM studies of transporter complexes .

Basic Research Question

Q. What is the evidence for this compound’s pharmacological profile in anxiety models, and how robust are these preclinical findings?

Methodological Answer : Evaluate studies using validated behavioral assays (e.g., elevated plus maze, marble-burying). Critically appraise dose-response curves, control groups (e.g., vehicle vs. positive controls), and blinding protocols. Report effect sizes with 95% confidence intervals to distinguish statistical vs. clinical significance. Replicate key findings in ≥2 species (e.g., mice, rats) to confirm translational relevance .

Advanced Research Question

Q. How can researchers optimize experimental designs to minimize confounding factors in this compound’s neurochemical studies?

Methodological Answer : Implement randomized block designs to account for circadian rhythm effects on serotonin levels. Use microdialysis with ultra-sensitive detection (e.g., capillary electrophoresis) for real-time neurotransmitter monitoring. Control for diet, stress, and housing conditions, which modulate monoamine systems. Include sham-operated animals in intracranial injection studies to isolate drug effects from surgical trauma .

Basic Research Question

Q. What metabolic pathways are implicated in this compound’s biotransformation, and are there known pharmacogenomic influences?

Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and recombinant CYP isoforms (e.g., CYP2D6, CYP3A4) to identify primary metabolizing enzymes. Use stable isotope-labeled analogs to track metabolite formation via MS. For pharmacogenomics, genotype humanized mouse models or clinical cohorts for polymorphisms (e.g., CYP2C19*17) and correlate with pharmacokinetic parameters .

Advanced Research Question

Q. How does this compound’s efficacy compare to novel SSRIs in treatment-resistant depression models, and what endpoints are most informative?

Methodological Answer : Employ chronic mild stress (CMS) or social defeat paradigms to mimic treatment resistance. Compare latency to therapeutic effect using intracranial self-stimulation (ICSS) thresholds. Integrate transcriptomic profiling (e.g., RNA-seq of prefrontal cortex) to identify unique pathway activation. Use Bayesian network meta-analysis to rank efficacy against existing drugs while adjusting for publication bias .

Basic Research Question

Q. What structural features of this compound contribute to its reduced side-effect profile compared to escitalopram?

Methodological Answer : Perform comparative structure-activity relationship (SAR) studies focusing on demethylation sites. Use computational docking to predict off-target interactions (e.g., histamine H1 receptor). Validate with in vitro binding assays (Ki values) and in vivo telemetry to assess cardiovascular effects. Cross-reference toxicity databases (e.g., TOXNET) for adverse event correlations .

Advanced Research Question

Q. What strategies can identify biomarkers predictive of this compound’s therapeutic response in heterogeneous patient populations?

Methodological Answer : Conduct multi-omics profiling (genomics, proteomics, metabolomics) in clinical trial cohorts. Apply machine learning (e.g., random forests) to integrate biomarkers with electronic health records. Validate candidates in induced pluripotent stem cell (iPSC)-derived neurons from responders vs. non-responders. Pre-register hypotheses to avoid data dredging .

Properties

IUPAC Name

(1S)-1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUKMUWCRLRPEJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCCN)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168066
Record name (S)-Didemethylescitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166037-78-1
Record name (S)-Didemethylcitalopram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166037-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didesmethylescitalopram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166037781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Didemethylescitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIDESMETHYLESCITALOPRAM
Source FDA Global Substance Registration System (GSRS)
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